molecular formula C18H23N3 B1462539 1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine CAS No. 1097054-27-7

1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine

Cat. No. B1462539
CAS RN: 1097054-27-7
M. Wt: 281.4 g/mol
InChI Key: LBZFMMNDAKTLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine is a chemical compound with the molecular formula C18H23N3 and a molecular weight of 281.4 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine consists of a piperidine ring conjugated to a benzyl group and a pyridine ring through nitrogen atoms .

Scientific Research Applications

  • Dopamine Receptor Ligand Development :

    • 3-(4-Benzylpiperazin-1-ylmethyl) pyrazolo[1,5-α]pyridine, a compound structurally related to 1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine, was synthesized and evaluated as a potential dopamine D4 receptor ligand. It demonstrated promising affinity in in vitro receptor binding assays, indicating its potential for further development in neuropharmacology (Li Guca, 2014).
  • Catalyst Development in Organic Synthesis :

    • 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde and its derivatives, which share a structural motif with 1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine, were synthesized and utilized in developing palladium complexes. These complexes were effective as catalysts for Suzuki–Miyaura coupling and other reactions, highlighting their application in organic synthesis (M. Singh et al., 2017).
  • Development of Substituted Piperidines :

    • Research on 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, similar in structure to 1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine, demonstrated a method for creating substituted piperidines. These piperidines have potential applications in synthesizing a wide range of amines (H. P. Acharya & D. Clive, 2010).
  • Crystal Structure Analysis :

    • The crystal structure of N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, a compound with a similar framework to 1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine, was determined, providing insights into molecular geometry which is essential for drug design and material science (S. Ö. Yıldırım et al., 2006).
  • Ligand Development for Coordination Polymers :

    • A study on pyridin-2-ylmethylene-(4-{[(pyridin-2-ylmethylene)-amino]-methyl}-benzyl)-amine, a ligand structurally related to 1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine, explored its use in developing silver(I) coordination polymers. This research is significant for materials science and coordination chemistry (B. Chakraborty et al., 2013).

properties

IUPAC Name

1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3/c1-2-5-17(6-3-1)14-21-12-4-7-18(15-21)20-13-16-8-10-19-11-9-16/h1-3,5-6,8-11,18,20H,4,7,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZFMMNDAKTLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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